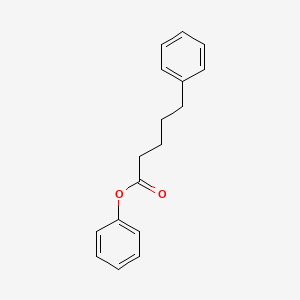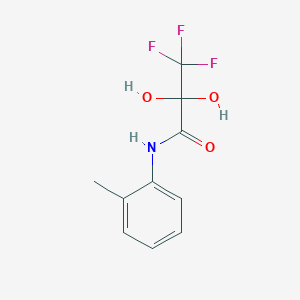
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as amidases from specific bacterial strains. For example, the thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been shown to efficiently synthesize enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which can then be converted to the desired propanamide .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The dihydroxy groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: This compound has similar structural features but lacks the trifluoromethyl and dihydroxy groups.
3,3,3-Trifluoro-2-(trifluoromethyl)propanamide: Another compound with trifluoromethyl groups but different functional groups.
Properties
CAS No. |
159754-84-4 |
|---|---|
Molecular Formula |
C10H10F3NO3 |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H10F3NO3/c1-6-4-2-3-5-7(6)14-8(15)9(16,17)10(11,12)13/h2-5,16-17H,1H3,(H,14,15) |
InChI Key |
WLMLIEUAHQLTML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


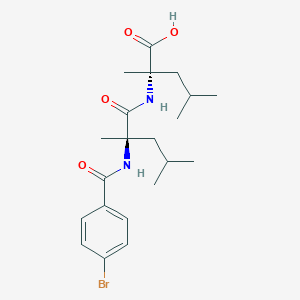
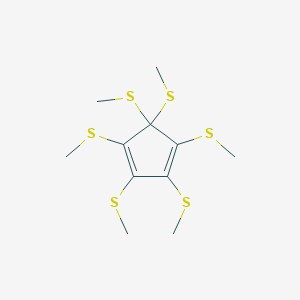
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
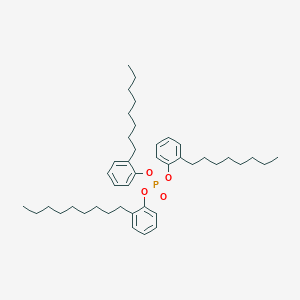

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
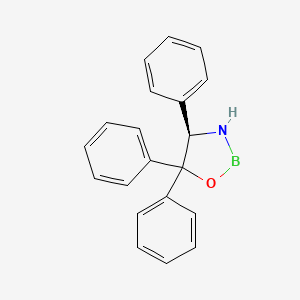
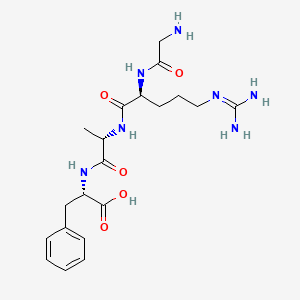
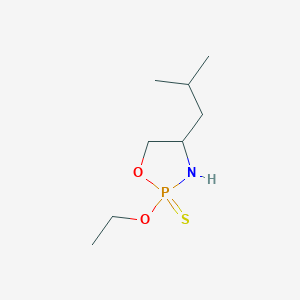
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
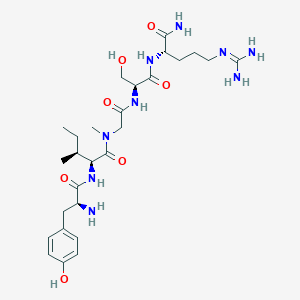
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
